1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA
Overview
Description
1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzotriazole core, a chlorophenyl group, a furan ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using 4-chlorobenzoyl chloride.
Attachment of Furan Ring: The furan ring is attached through a Friedel-Crafts acylation reaction.
Formation of Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit specific enzymes.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(furan-2-yl)thiourea: Similar structure but lacks the benzotriazole core.
2-(4-Chlorophenyl)-6-methyl-1,2,3-benzotriazole: Similar structure but lacks the thiourea moiety.
Uniqueness
1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzotriazole core, chlorophenyl group, furan ring, and thiourea moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S/c1-11-9-15-16(24-25(23-15)13-6-4-12(20)5-7-13)10-14(11)21-19(28)22-18(26)17-3-2-8-27-17/h2-10H,1H3,(H2,21,22,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURPPSRILVTYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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